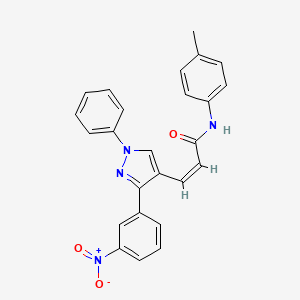
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
The exact mass of the compound N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
PET imaging techniques have significantly benefited from compounds targeting microglial markers, crucial for studying neuroinflammation associated with neuropsychiatric disorders. A compound, structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, demonstrated high affinity and specificity towards the macrophage colony-stimulating factor 1 receptor (CSF1R), predominantly expressed in microglia within the brain. This enables non-invasive imaging of reactive microglia and disease-associated microglia, offering insights into their role in neuroinflammation across various diseases, including traumatic brain injury, demyelinating diseases, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).
Serotonin Receptor Agonism
Research on indole and indole-like compounds has revealed their potential in addressing mood disorders through selective agonism of the 5-HT(1A) serotonin receptor. Studies on structurally related compounds have shown that specific modifications can enhance their affinity and selectivity for the 5-HT(1A) receptor, indicating their utility as pharmacological tools in mood disorder treatments (Heinrich et al., 2004).
Synthesis and Imaging Applications
Advancements in radiotracer design for PET imaging have incorporated compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide. These compounds are synthesized for specific targeting of enzymes or receptors associated with neuroinflammation, demonstrating their potential in diagnosing and studying neurodegenerative diseases through non-invasive imaging techniques (Wang et al., 2018).
Heterocyclic Compounds in Pharmaceuticals
The role of nitrogen-containing heterocyclic compounds, including those structurally related to the target molecule, is significant in pharmaceutical and agrochemical applications. These compounds are integral to developing therapeutics and agrochemicals due to their biological activities, showcasing the broad utility of such chemical structures in medical and agricultural industries (Higasio & Shoji, 2001).
Antimicrobial Activity
The exploration of 2-arylhydrazononitriles has led to the synthesis of heterocyclic substances with notable antimicrobial activities. This research avenue highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Behbehani et al., 2011).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-16-3-2-15-10-18(26-17(15)11-16)21(28)25-13-14-4-8-27(9-5-14)20-19(12-22)23-6-7-24-20/h2-3,6-7,10-11,14,26H,4-5,8-9,13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYLVXBEOECDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)
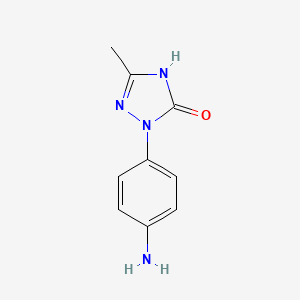
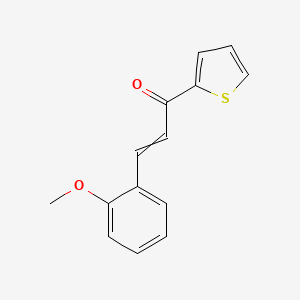
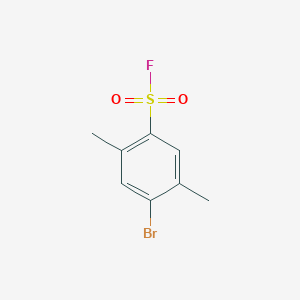
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
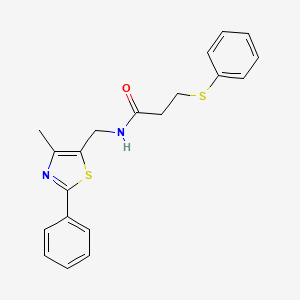
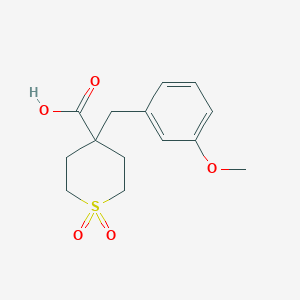
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
